2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a useful research compound. Its molecular formula is C14H21BO4 and its molecular weight is 264.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Interaction Studies
The synthesis of various boronic acid derivatives, including those structurally similar to 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, has been pivotal in understanding their inhibitory activity against specific enzymes such as serine proteases. Notably, these compounds exhibit intriguing coordination behavior in both solid states and solution, offering insights into their potential biochemical applications (Spencer et al., 2002).
Advanced Polymer Synthesis
In polymer science, the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the utility of boronic ester derivatives in creating polymers with narrow molecular weight distribution and significant regioregularity. This method highlights the role of boronic esters in facilitating controlled polymerization processes, leading to materials with defined structural and electronic properties (Yokozawa et al., 2011).
Energy Storage and Electrochemistry
Research on phenyl tris-2-methoxydiethoxy silane as an additive to electrolytes in lithium-ion batteries underscores the importance of boronic esters in enhancing the performance and safety of energy storage systems. These compounds contribute to the suppression of co-intercalation phenomena and the formation of protective layers on electrode surfaces, thereby improving battery efficiency and longevity (Xia et al., 2008).
Novel Material Development for Sensing Applications
The development of new materials for sensing applications, such as the synthesis of 4-substituted pyrene derivatives for H2O2 detection in living cells, showcases the versatility of boronic esters in creating sensitive and selective probes. These materials' fluorescent properties offer promising tools for biological and chemical sensing, with potential implications for medical diagnostics and environmental monitoring (Nie et al., 2020).
Electrochemical Properties of Organoboron Compounds
The electrochemical study of sulfur-containing organoboron compounds reveals the β-effect of organoborate, showcasing the lower oxidation potentials of these materials compared to their organoborane counterparts. This research paves the way for the development of novel electrochemical sensors and catalysts based on boronic ester derivatives, offering enhanced selectivity and efficiency in various chemical reactions (Tanigawa et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
Its role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds formed in the reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are exceptionally mild and functional group tolerant, contributing to the compound’s efficacy
Properties
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-8-12(9-7-11)17-10-16-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTQPLRLWRNVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592128 | |
Record name | 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936250-15-6 | |
Record name | 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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